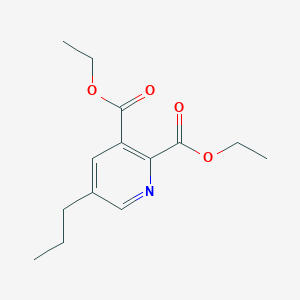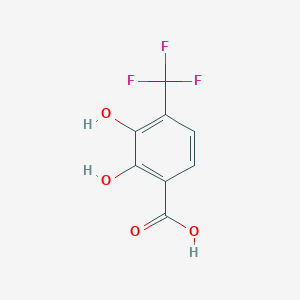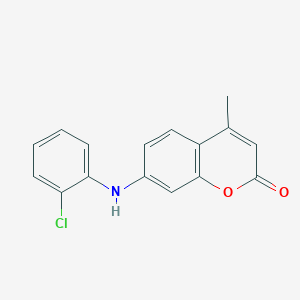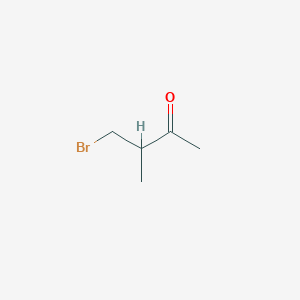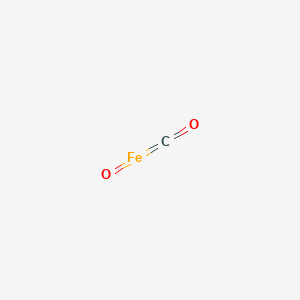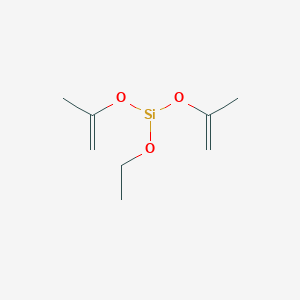
CID 20145599
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxybis[(prop-1-en-2-yl)oxy]silane is a chemical compound with the molecular formula C10H20O4Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxybis[(prop-1-en-2-yl)oxy]silane typically involves the reaction of ethoxy silane with prop-1-en-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethoxybis[(prop-1-en-2-yl)oxy]silane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethoxybis[(prop-1-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy and prop-1-en-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethoxybis[(prop-1-en-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Ethoxybis[(prop-1-en-2-yl)oxy]silane is utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of Ethoxybis[(prop-1-en-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing the properties of the materials it is incorporated into. Its ability to undergo various chemical reactions allows it to modify the surface properties of materials, making it useful in a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(prop-1-en-2-yl)silane
- Triethoxy(prop-1-en-2-yl)silane
- Methoxy(prop-1-en-2-yl)silane
Uniqueness
Ethoxybis[(prop-1-en-2-yl)oxy]silane is unique due to its specific combination of ethoxy and prop-1-en-2-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and bonding characteristics.
Properties
Molecular Formula |
C8H15O3Si |
|---|---|
Molecular Weight |
187.29 g/mol |
InChI |
InChI=1S/C8H15O3Si/c1-6-9-12(10-7(2)3)11-8(4)5/h2,4,6H2,1,3,5H3 |
InChI Key |
BDCMRLGLRFVMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OC(=C)C)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
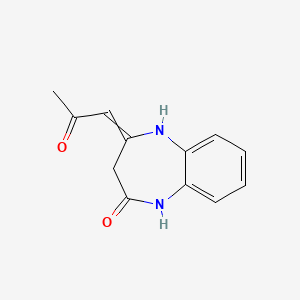
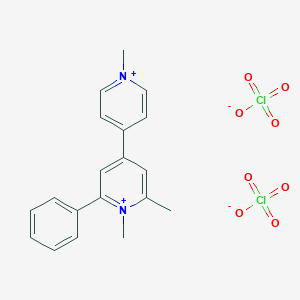
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
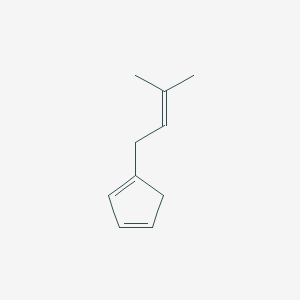
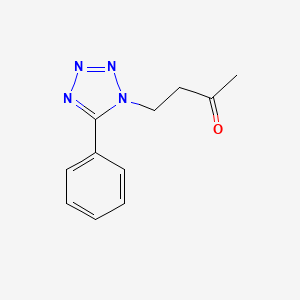
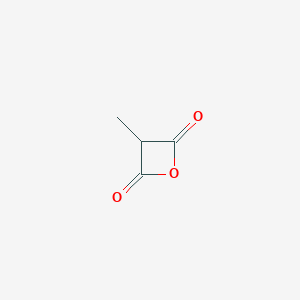
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
